Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula CHNO and a molecular weight of 197.23 g/mol. It is classified under the category of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is recognized by its CAS number 1883717-37-0, and it is often used in scientific research for its potential pharmacological properties .
The synthesis of methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate typically involves several steps which may include:
Technical details regarding specific reagents, reaction conditions (temperature, solvent), and purification techniques (e.g., recrystallization, chromatography) are crucial for optimizing yield and purity during synthesis .
The molecular structure of methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate features a pyrazole ring substituted at the 5-position with a dimethylaminomethyl group and a carboxylate ester at the 4-position.
CC(C(=O)OC1=C(NN=C1C)C(C)N)C
.This structure indicates potential interactions with biological targets due to its functional groups, which can influence solubility and reactivity .
Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate may undergo various chemical reactions, including:
These reactions are significant for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate involves interaction with specific biological targets, likely through binding to enzymes or receptors that modulate physiological responses.
Data suggests that compounds in this class may exhibit effects on neurotransmitter systems or influence metabolic pathways, potentially acting as inhibitors or agonists depending on their specific structure and substituents .
Relevant data regarding these properties are essential for practical applications in laboratories and industries .
Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate has several scientific uses:
The versatility of this compound makes it valuable in both academic research and industrial applications .
Pyrazole-containing compounds represent a privileged scaffold in medicinal chemistry due to their structural diversity and broad-spectrum bioactivities. Over 30 FDA-approved drugs incorporate this heterocycle, including anti-inflammatory agents (celecoxib), antipsychotics (CDPPB), and antitumor therapeutics [7] [10]. The pyrazole nucleus enables targeted interactions with biological macromolecules through hydrogen bonding, π-stacking, and electrostatic contacts. Its synthetic versatility allows for strategic modifications at N1, C3, C4, and C5 positions, facilitating the optimization of pharmacological properties such as target affinity, metabolic stability, and solubility [10]. Recent advances highlight pyrazole derivatives as inhibitors of key oncological targets including Aurora kinases, heat shock protein 90 (HSP90), and transforming growth factor β receptors, demonstrating their continued relevance in cancer drug discovery [7] [10].
Table 1: Approved Drugs Containing Pyrazole Core
Drug Name | Therapeutic Category | Molecular Target |
---|---|---|
Celecoxib | Anti-inflammatory | COX-2 inhibitor |
Rimonabant | Anti-obesity (withdrawn) | CB1 receptor antagonist |
Deracoxib | Veterinary NSAID | COX-2 inhibitor |
Fezolamide | Antidepressant | MAO inhibitor |
CDPPB | Antipsychotic (experimental) | mGluR5 positive modulator |
The 1-methyl-1H-pyrazole-4-carboxylate framework provides a synthetically tractable platform for developing bioactive molecules. Methyl esterification at C4 enhances metabolic stability compared to carboxylic acid analogues while maintaining hydrogen-bond acceptor capacity. N1-methylation prevents tautomerism, ensuring consistent regiochemistry in molecular interactions [1] [4]. Crystallographic studies reveal that the carboxylate group participates in key hydrogen-bonding interactions with target proteins, particularly in ATP-binding pockets of kinases. The planar aromatic core enables π-π stacking with phenylalanine or tyrosine residues, while the methyl substituent at N1 eliminates hydrogen-bond donor potential, enhancing membrane permeability [1]. In Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate, the C5 position offers a vector for functional group elaboration without disrupting core binding motifs, enabling the attachment of the pharmacologically critical dimethylaminomethyl moiety.
Table 2: Molecular Characteristics of 1-Methyl-1H-Pyrazole-4-Carboxylate Derivatives
Compound | Molecular Formula | Key Properties |
---|---|---|
Methyl 1-methyl-1H-pyrazole-4-carboxylate | C6H8N2O2 | LogP: 0.32; TPSA: 45.4 Ų |
Methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | CAS 78703-54-5; m/z: 154.17 [M+H]+ |
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | C6H9N3O2 | SMILES: COC(=O)C1=C(N)NN1C; InChIKey: WMYQZQLKVASMIV |
Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate | C9H15N3O2 | LogP (calc): 0.85; H-bond acceptors: 4 |
The dimethylaminomethyl (–CH₂N(CH₃)₂) group serves as a multifunctional pharmacophore that significantly enhances the biological activity of pyrazole derivatives. This substituent contributes to:
Table 3: Biological Activities of Dimethylaminomethyl-Containing Compounds
Compound Class | Biological Activity | Mechanistic Insight | Reference Model |
---|---|---|---|
4-(Dimethylaminomethyl)heliomycin (4-dmH) | Antitumor (IC₅₀ 0.9-1.0 μM) | Dual targeting of tNOX & SIRT1; apoptosis induction | Oral cancer xenografts |
1-Aryl-2-dimethylaminomethyl-2-propen-1-one hydrochlorides | Selective cytotoxicity (IC₅₀ 1.15-33.1 μM) | Caspase-3/8/9 activation; no DNA alkylation | HL-60 leukemia cells |
3,5-Bis(3-dimethylaminomethyl-4-hydroxybenzylidene)-4-piperidone | Glutathione oxidation; mitochondrial apoptosis | ROS generation; ΔΨm disruption | HCT-116 colon cancer cells |
Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate (inferred) | Expected enhanced bioavailability & target engagement | Structural analogy to validated pharmacophores | Computational predictions |
The strategic incorporation of the dimethylaminomethyl group transforms pharmacokinetic and pharmacodynamic properties, as evidenced by in vivo studies where 4-dmH outperformed heliomycin in tumor volume reduction (68% vs. 32%) through simultaneous downregulation of tNOX and SIRT1 in xenograft models [8]. This modification represents a generalizable strategy for optimizing pyrazole-based drug candidates, particularly those targeting NAD+-dependent signaling pathways in oncology.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: